An In-depth Technical Guide to 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde: Synthesis and Characterization
An In-depth Technical Guide to 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this guide presents a putative synthetic protocol and predicted characterization data based on established chemical principles and analysis of related structures.
Compound Identification and Properties
5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde is a molecule incorporating both a furan-2-carbaldehyde moiety and a pyrimidin-2-yl thioether linkage. These structural features are of interest in medicinal chemistry due to the known biological activities of both furan and pyrimidine derivatives.[1]
| Property | Value | Reference |
| CAS Number | 57603-82-4 | [2][3] |
| Molecular Formula | C₉H₆N₂O₂S | [2][3] |
| Molecular Weight | 206.22 g/mol | [2][3] |
| Melting Point | 98-99 °C | [4][5] |
| Appearance | Likely a crystalline solid | Inferred |
| Purity (typical) | ≥97% | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Proposed Synthesis
The most probable synthetic route to 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde is through a nucleophilic aromatic substitution reaction. This involves the reaction of a 5-halofuran-2-carbaldehyde with 2-mercaptopyrimidine in the presence of a base. 5-Bromo-furan-2-carbaldehyde is a common and suitable starting material for this type of reaction.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
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5-Bromo-furan-2-carbaldehyde
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2-Mercaptopyrimidine
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Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
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Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
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To a solution of 2-mercaptopyrimidine (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.
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Add a solution of 5-bromo-furan-2-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde.
Characterization Data (Predicted)
The following table summarizes the predicted spectroscopic data for 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde. These predictions are based on the analysis of its chemical structure and comparison with known spectral data for furan-2-carbaldehyde, 2-thiopyrimidine, and related thioether compounds.[4][6][7]
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.65 (s, 1H, -CHO), 8.60 (d, 2H, pyrimidine-H), 7.40 (d, 1H, furan-H), 7.20 (t, 1H, pyrimidine-H), 6.80 (d, 1H, furan-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 177.0 (CHO), 168.0 (C-S), 158.0 (pyrimidine C-N), 152.0 (furan C-O), 125.0 (furan CH), 118.0 (pyrimidine CH), 115.0 (furan CH). |
| FT-IR (KBr, cm⁻¹) | ν: ~3100 (C-H aromatic), ~2850, 2750 (C-H aldehyde), ~1670 (C=O aldehyde), ~1570, 1480 (C=C, C=N aromatic). |
| Mass Spectrometry (EI) | m/z (%): 206 [M]⁺, 177 [M-CHO]⁺, 111 [pyrimidine-S]⁺, 95 [furan-CHO]⁺. |
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde.
However, the constituent furan and pyrimidine scaffolds are present in numerous biologically active compounds. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Similarly, pyrimidine derivatives are a cornerstone of many therapeutic agents, including antiviral and anticancer drugs, due to their structural similarity to the nucleobases of DNA and RNA. The combination of these two pharmacophores in a single molecule suggests that 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde could be a candidate for screening in various biological assays.
Future Research Directions
Caption: Logical diagram illustrating the current knowledge gap and potential future research for the title compound.
Conclusion
5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde is a heterocyclic compound with potential for further investigation in drug discovery and development. This guide has provided a putative, detailed protocol for its synthesis via nucleophilic aromatic substitution and predicted its key characterization data. While no specific biological activities have been reported to date, the presence of the furan and pyrimidine moieties suggests that this compound warrants screening for a range of pharmacological effects. Further research is necessary to elucidate its chemical and biological properties fully.
